N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with chlorine atoms at the 4- and 7-positions and a 2,5-dioxopyrrolidin-1-yl group attached to the benzamide moiety. Its design combines electron-withdrawing substituents (chlorine) and a rigid heterocyclic system (benzothiazole), which may enhance binding affinity to hydrophobic pockets in target proteins. The 2,5-dioxopyrrolidin-1-yl group introduces a polar, hydrogen-bond-accepting motif, which could influence solubility or interaction with catalytic sites .
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-11-5-6-12(20)16-15(11)21-18(27-16)22-17(26)9-1-3-10(4-2-9)23-13(24)7-8-14(23)25/h1-6H,7-8H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHWWZQPVXMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
Amide Formation: The chlorinated benzothiazole is reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.
Biology: Studied for its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzamide and benzothiazole derivatives, particularly those investigated for biological activity. A key analogue is 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), which was studied for enhancing monoclonal antibody (mAb) production in recombinant CHO cells . Below is a comparative analysis:
Key Differences and Implications
Substituent Effects :
- The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a polar, rigid structure compared to MPPB’s 2,5-dimethylpyrrole . The latter’s electron-rich aromatic system was found critical for boosting mAb production, suggesting that the dioxopyrrolidin group may reduce efficacy in similar applications .
- The 4,7-dichloro-benzothiazole core in the target compound likely enhances metabolic stability and membrane permeability compared to MPPB’s simpler benzamide scaffold. Chlorine atoms may also confer selectivity for targets requiring hydrophobic interactions.
Functional Outcomes :
- MPPB demonstrated suppressed galactosylation of mAbs, a critical quality attribute for biologics. The target compound’s benzothiazole core, if tested in similar contexts, might exhibit distinct post-translational modification effects due to altered intracellular trafficking or enzyme inhibition.
- MPPB’s structure-activity relationship (SAR) studies revealed that dimethylpyrrole derivatives outperform dioxopyrrolidin analogues, highlighting the importance of substituent electronics in modulating biological activity .
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzothiazole moiety and a dioxopyrrolidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical formula for this compound is C14H10Cl2N2O3S. Its structure features:
- Benzothiazole ring : Substituted at positions 4 and 7 with chlorine atoms.
- Dioxopyrrolidinyl group : Attached to the benzamide structure, enhancing its biological activity.
The unique substitution pattern on the benzothiazole ring contributes to its distinct reactivity and biological properties compared to other related compounds.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various disease processes. For instance, it may target enzymes involved in DNA replication or metabolic pathways.
- Receptor Modulation : The compound's structure suggests that it could interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and survival.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve the disruption of cellular functions through enzyme inhibition .
- Antimicrobial Properties : There is evidence suggesting that similar benzothiazole derivatives possess antibacterial and antifungal activities. This raises the possibility that this compound may also demonstrate such properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity Assays : In vitro tests have shown varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally similar to this compound exhibited IC50 values indicating significant antitumor potential .
- Enzyme Interaction Studies : Binding affinity studies revealed that this compound effectively inhibits target enzymes involved in critical cellular processes. This inhibition can lead to significant therapeutic effects in treating diseases characterized by aberrant enzyme activity.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
